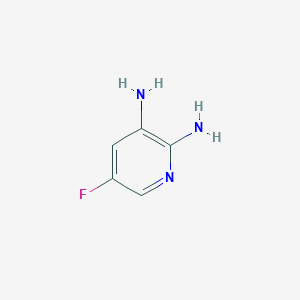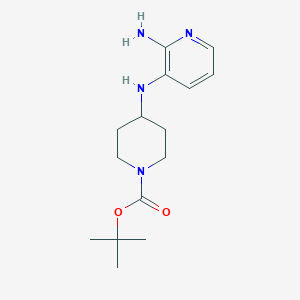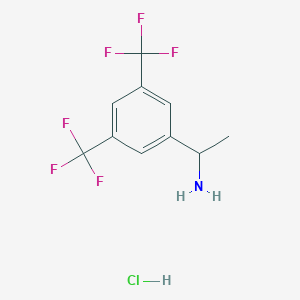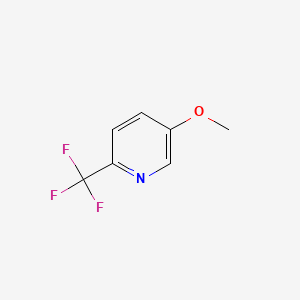
5-Methoxy-2-(trifluoromethyl)pyridine
Overview
Description
The compound 5-Methoxy-2-(trifluoromethyl)pyridine is a chemical of interest due to its potential applications in pharmaceuticals and its role as an intermediate in various chemical reactions. While the provided data does not directly discuss this compound, it does provide insights into related compounds that share structural similarities, such as the trifluoromethyl group and the pyridine ring, which are relevant to understanding the chemical behavior and properties of 5-Methoxy-2-(trifluoromethyl)pyridine.
Synthesis Analysis
The synthesis of related compounds demonstrates the versatility of pyridine derivatives in chemical reactions. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions shows the reactivity of trifluoromethyl-substituted pyridines under mild conditions, yielding high purity products . Additionally, the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under optimized conditions further illustrates the synthetic potential of trifluoromethyl pyridines .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as seen in the study of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, which was analyzed using X-ray diffraction and theoretical calculations . The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, indicating the potential for strong intermolecular interactions in related compounds .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is highlighted in several studies. The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine to form a complex demonstrates the ability of these compounds to engage in significant chemical reactions . The synthesis of trifluoromethyl-substituted pyridinol derivatives from methoxyallene and their subsequent use in palladium-catalyzed coupling reactions show the diverse reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the crystal structure of 2-methoxy-3,5-dinitropyridine shows non-planarity due to the rotation of substituent groups, which could affect its reactivity and physical properties . The formation of hypervalent complexes of trifluorosilanes with pyridine and 4-methoxypyridine through intermolecular silicon-nitrogen interactions suggests that the electronic properties of the pyridine ring can significantly impact binding interactions .
Scientific Research Applications
Pharmaceutical Synthesis Intermediate
- 5-Amino-2-(trifluoromethyl)pyridine, a related compound, is used as an intermediate in the synthesis of pharmaceutical products. Despite its utility, caution is advised due to its potential toxicity and ability to be absorbed through the respiratory tract, leading to conditions like methemoglobinemia and toxic encephalopathy (Tao et al., 2022).
Spectroscopic Characterization and Antimicrobial Activity
- The spectroscopic characteristics (FT-IR and NMR spectroscopy) of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-Methoxy-2-(trifluoromethyl)pyridine, have been explored. This compound exhibits antimicrobial activities, suggesting potential biomedical applications (Vural & Kara, 2017).
Corrosion Inhibition
- Thiazole-based pyridine derivatives have been investigated for their ability to inhibit corrosion in mild steel, demonstrating the industrial applications of pyridine derivatives in material protection and maintenance (Chaitra et al., 2016).
Fluorescence and Emission Studies
- Research on 2-methoxy- and 2-morpholino pyridine compounds, related to 5-Methoxy-2-(trifluoromethyl)pyridine, shows significant findings in fluorescence quantum yields. These compounds demonstrate strong fluorescence in various solvents and solid states, indicating their potential use in luminescence-based applications (Hagimori et al., 2019).
Structural Analysis
- Detailed structural analysis of 2-Methoxy-3,5-dinitropyridine, a structurally similar compound, has been conducted, providing insights into the geometric parameters and substituent effects on pyridine
Catalysis and Ligand Behavior
- Pyridine derivatives have been explored for their role as ligands in catalytic processes. For instance, the study on (imino)pyridine palladium(II) complexes highlights their use in ethylene dimerization, emphasizing the catalytic versatility of pyridine derivatives in organometallic chemistry (Nyamato et al., 2015).
Interactions with DNA and Iodine
- 5-Trifluoromethyl-pyridine-2-thione's interaction with molecular iodine has been studied, providing insights into its behavior as a potential antithyroid drug. Such studies help in understanding the interaction dynamics of pyridine derivatives with other molecules, crucial for drug design and development (Chernov'yants et al., 2011).
Organometallic Chemistry and Luminescence
- Research on cyclometallated platinum complexes with substituted thienylpyridines showcases the use of pyridine derivatives in creating luminescent materials, useful in developing new photoluminescent materials and sensors (Kozhevnikov et al., 2009).
Quantum Chemical Studies
- Quantum chemical studies on pyridine derivatives, like their corrosion inhibition effect, provide deeper insights into the molecular behavior and interaction mechanisms at the atomic level, which is vital for designing efficient inhibitors and understanding material degradation processes (Ansari et al., 2015).
Synthesis of Novel Compounds
- Novel synthesis methods using pyridine derivatives lead to the creation of
Reaction Mechanisms and Catalysis
- Understanding the reaction mechanisms involving pyridine derivatives, such as the ligand redistribution in methoxyphenyllead triacetate catalyzed by pyridine, provides valuable insights into their behavior in complex chemical systems. This knowledge is crucial for advancing catalytic processes and synthesis strategies (Buston et al., 1999).
Chiral Organocatalysis
- Pyridine-derived N-oxides have been synthesized and used as chiral organocatalysts in asymmetric allylation of aldehydes, showcasing the utility of pyridine derivatives in enantioselective catalysis, an important aspect of green chemistry and pharmaceutical synthesis (Malkov et al., 2003).
Luminescent Properties Enhancement
- Research on methoxylated imidazo[1,5-a]pyridines has been conducted to investigate and enhance their luminescent properties. Such studies are integral to the development of new materials for optoelectronic applications, highlighting the versatility of pyridine derivatives (Volpi et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds with trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that trifluoromethyl groups can enhance the reactivity of pyridine derivatives .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJZBSCOLVMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621373 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
216766-13-1 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



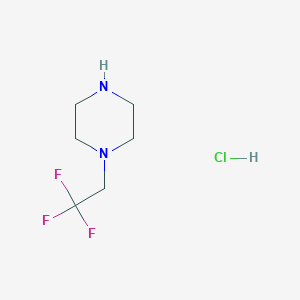
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
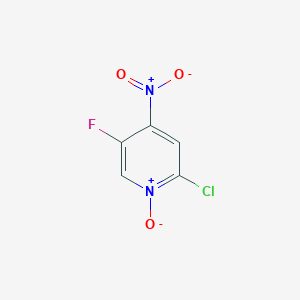
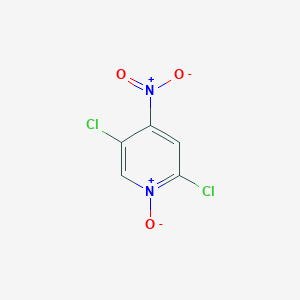
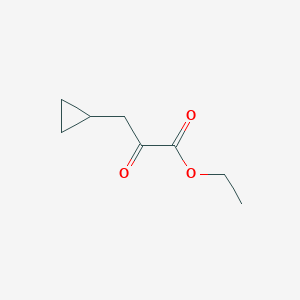
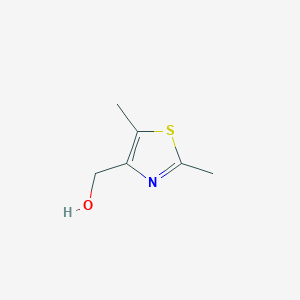



![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)
